molecular formula C16H26BrNO B1664218 8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 76135-31-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

Cat. No. B1664218
CAS RN: 76135-31-4
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-UHFFFAOYSA-N
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Description

8-Hydroxy-2-dipropylaminotetralin hydrobromide, also known as 8-Hydroxy-DPAT hydrobromide, is a potent and selective serotonin 1A-receptor agonist . It is used experimentally to test the effects of serotonin .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy-2-dipropylaminotetralin hydrobromide is C16H26BrNO . The IUPAC name is 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxy-2-dipropylaminotetralin hydrobromide is 328.29 g/mol .

Scientific Research Applications

1. Neurological Research

8-Hydroxy-2-dipropylaminotetralin hydrobromide, commonly known as 8-OH-DPAT, has been extensively used in neurological research. It is primarily known for its role as a 5-HT1A receptor agonist. Studies have demonstrated its effects on spinal motor systems, indicating its potential in exploring spinal cord functionalities and disorders. For instance, Hasegawa and Ono (1996) observed that 8-OH-DPAT potentiates the amplitude of the monosynaptic reflex in intact rats while inhibiting it in spinalized rats, suggesting a dual role at supraspinal and spinal cord sites (Hasegawa & Ono, 1996).

2. Behavioral Pharmacology

8-OH-DPAT has been instrumental in behavioral pharmacology, especially in studying anxiety and depression. Cao and Rodgers (1996) used it to understand the behavioral effects of its enantiomers in mice, offering insights into the role of 5-HT1A receptors in anxiety-related processes (Cao & Rodgers, 1996). Additionally, research by Winsauer et al. (1999) showed that both full and partial 5-HT1A receptor agonists like 8-OH-DPAT can disrupt learning and performance in rats (Winsauer et al., 1999).

3. Epilepsy and Depression Research

In the context of epilepsy and depression, Yang et al. (2012) found that 8-OH-DPAT can improve neural plasticity in epileptic rats with depression, thereby suggesting its potential therapeutic applications (Yang et al., 2012).

4. Serotonin Receptor Research

The compound is also vital in serotonin receptor research, as evidenced by Glennon et al. (1988), who studied its binding at serotonin binding sites, contributing to our understanding of serotonergic agonists (Glennon et al., 1988).

5. Respiratory System Research

In respiratory system studies, Holtman and King (1994) examined the effects of 8-OH-DPAT on respiratory activity, revealing its action on neuronal structures at the ventral surface of the medulla (Holtman & King, 1994).

6. Psychopharmacology

In the field of psychopharmacology, Cervo and Samanin (1987) explored the potential antidepressant properties of 8-OH-DPAT, suggesting its utility in developing new antidepressant agents (Cervo & Samanin, 1987).

7. Pain Management Research

Research into pain management has also employed 8-OH-DPAT. Lin, Peng, and Willis (1996) showed its involvement in antinociception mediated by the periaqueductal gray, acting on spinal 5-HT1A receptors (Lin et al., 1996).

8. Sensorimotor System Study

Lastly, Demeulemeester et al. (2001) utilized 8-OH-DPAT to understand its effects on the sensorimotor system of rats, providing insights into disorders like OCD (Demeulemeester et al., 2001).

Mechanism of Action

Target of Action

8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT HRr or 8-Hydroxy-2-dipropylaminotetralin hydrobromide, is a potent and selective agonist for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT1 receptor which is a serotonin receptor. Serotonin receptors are responsible for the release of the neurotransmitter serotonin, which plays a significant role in mood regulation, anxiety, and happiness .

Mode of Action

8-Hydroxy-DPAT hydrobromide interacts with its target, the 5-HT1A receptor, by binding to it and activating it . This activation leads to a variety of biological effects seen in vivo . It also has a moderate affinity for 5-HT7 receptors and is able to antagonize 5-HT reuptake .

Pharmacokinetics

It is known that the compound has a biological half-life of 15 hours . This suggests that it is rapidly metabolized and eliminated from the body.

Result of Action

The activation of the 5-HT1A receptor by 8-Hydroxy-DPAT hydrobromide has been shown to have a variety of effects. For instance, it has been found to reduce aggressive behavior and decrease food intake by modifying the sensitivity of the 5-HT1A receptor during food deprivation . It also reduces hippocampal 5-HT levels following systemic administration in rats in vivo .

Action Environment

The action of 8-Hydroxy-DPAT hydrobromide can be influenced by various environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area . Additionally, if the compound comes into contact with the skin, it should be washed off with plenty of water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Future Directions

One study suggests that 8-Hydroxy-2-dipropylaminotetralin hydrobromide may play a role in targeting melanocyte and melanoma stem cells . Another study indicates that it may have therapeutic effects on hyperactivity in dopamine-deficient mice .

properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896822
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Hydroxy-2-dipropylaminotetralin hydrobromide

CAS RN

76135-31-4, 87394-87-4
Record name 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
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Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide
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Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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